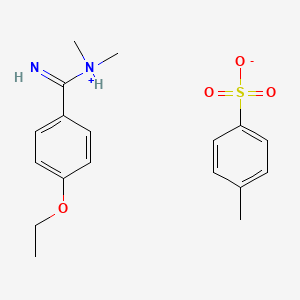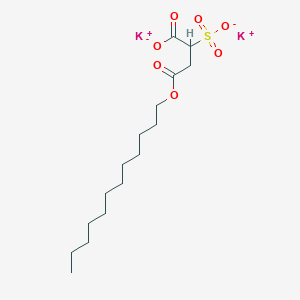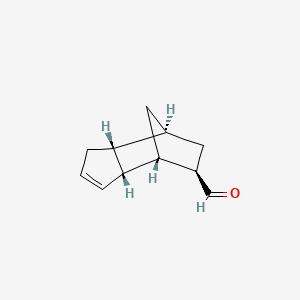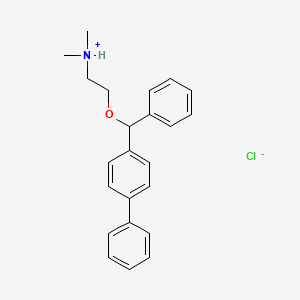
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate, also known as (4-ethoxybenzenecarboximidoyl)-dimethylazanium 4-methylbenzenesulfonate, is a chemical compound with a complex structure. It is used in various scientific research applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate typically involves the reaction of p-ethoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The resulting intermediate is then treated with p-toluenesulfonic acid to form the final product. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound’s high purity, which is essential for its applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the p-toluenesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on target molecules, altering their activity and leading to various biochemical outcomes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylamine: Used in similar applications but differs in its structural properties.
N,N-Dimethylformamide: Widely used as a solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Another solvent and reagent with similar applications but different reactivity.
Uniqueness
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate stands out due to its unique combination of functional groups, which confer specific reactivity and properties. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound for scientific research .
Properties
CAS No. |
73987-03-8 |
|---|---|
Molecular Formula |
C18H24N2O4S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(4-ethoxybenzenecarboximidoyl)-dimethylazanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16N2O.C7H8O3S/c1-4-14-10-7-5-9(6-8-10)11(12)13(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,12H,4H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
BNXXYWDDSFIEQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=N)[NH+](C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)





![Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13763816.png)
![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)



